

Unveiling the Toxicity Landscape of Organotin Compounds: A Comparative Guide

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Compound of Interest

Compound Name: Triphenyl vinyl tin

Cat. No.: B15342292

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This guide provides a comprehensive comparison of the toxicity of various organotin compounds, supported by quantitative experimental data. Organotin compounds, a class of organometallic chemicals, have been utilized in a wide range of industrial and agricultural applications, from PVC stabilizers to pesticides. However, their widespread use has raised significant environmental and health concerns due to their toxic effects on both aquatic life and mammals. The toxicity of these compounds is largely dictated by the number and nature of the organic groups attached to the tin atom, with tri-substituted organotins generally exhibiting the highest toxicity. This guide aims to offer a clear and objective overview of their comparative toxicity to aid in risk assessment and the development of safer alternatives.

Comparative Toxicity Data

The following table summarizes the acute toxicity of several common organotin compounds, providing a quantitative basis for comparison. The data is presented as LD50 (median lethal dose) for oral and dermal exposure in mammalian models and LC50 (median lethal concentration) for aquatic organisms. Lower values indicate higher toxicity.

Compound	Chemical Formula	Oral LD50 (Rat, mg/kg)	Dermal LD50 (Rabbit, mg/kg)	48h LC50 (Daphnia magna, mg/L)	96h LC50 (Rainbow Trout, mg/L)
Triorganotins					
Tributyltin (TBT) Chloride	(C ₄ H ₉) ₃ SnCl	171-234	127	0.00095	0.008 - 0.018
Triphenyltin (TPT) Hydroxide	(C ₆ H ₅) ₃ SnOH	156 - 160	127 - 500	-	0.018
Diorganotins					
Dibutyltin (DBT) Dichloride	(C ₄ H ₉) ₂ SnCl ₂	50 - 100	>2000	0.843	>4 (Sheepshead minnow)
Monoorganotins					
Monobutyltin (MBT) Trichloride	C ₄ H ₉ SnCl ₃	>2000	-	-	-

Mechanistic Insights into Organotin Toxicity

Organotin compounds exert their toxic effects through multiple mechanisms, primarily by disrupting fundamental cellular processes. A key target is the mitochondrion, the powerhouse of the cell. Triorganotin compounds, in particular, are potent inhibitors of mitochondrial ATP synthase, leading to a collapse of the mitochondrial membrane potential and a subsequent energy crisis within the cell. This mitochondrial dysfunction is a central event that triggers a cascade of downstream toxic effects.

One of the major consequences of mitochondrial impairment is the overproduction of reactive oxygen species (ROS). This state of oxidative stress inflicts damage upon cellular components,

including lipids, proteins, and DNA. The accumulation of ROS, coupled with the release of pro-apoptotic factors like cytochrome c from the compromised mitochondria, activates the intrinsic apoptotic pathway. This programmed cell death is executed by a family of proteases known as caspases, with caspase-3 being a key executioner. The activation of this signaling cascade ultimately leads to cell demise.

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